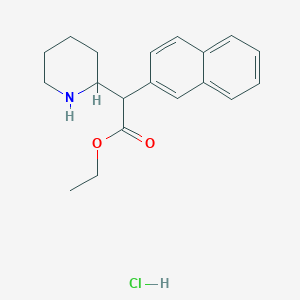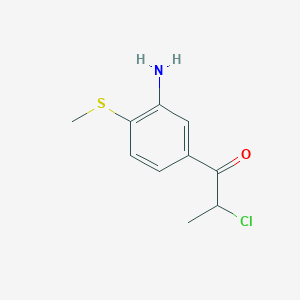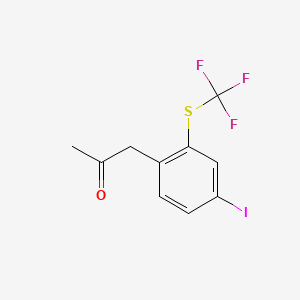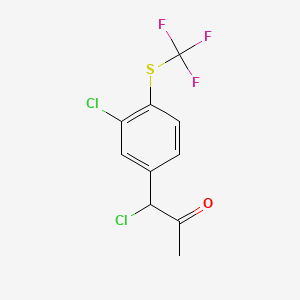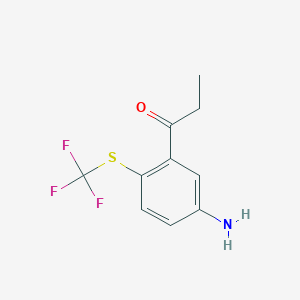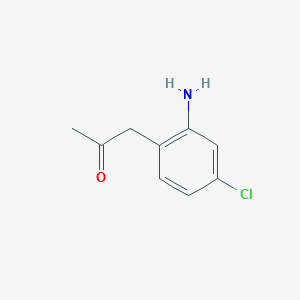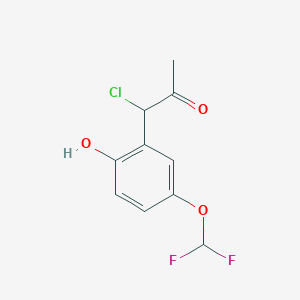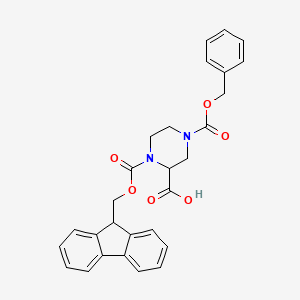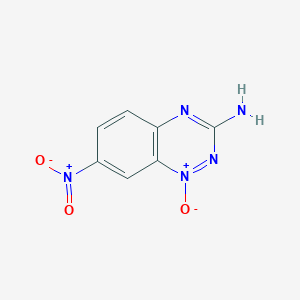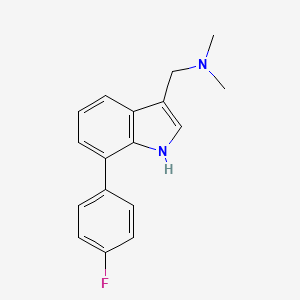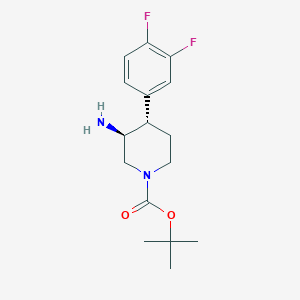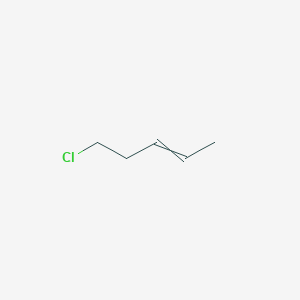
5-Chloro-pent-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-pent-2-ene is an organic compound with the molecular formula C5H9Cl. It is an alkene with a chlorine atom attached to the fifth carbon in the chain. This compound is known for its reactivity due to the presence of both a double bond and a halogen atom, making it a valuable intermediate in various chemical reactions and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
5-Chloro-pent-2-ene can be synthesized through elimination reactions involving alkyl halides. One common method is the dehydrohalogenation of 5-chloro-2-pentanol using a strong base such as potassium hydroxide (KOH) in an alcoholic solvent. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound can be produced via the chlorination of pent-2-ene. This process involves the addition of chlorine gas to pent-2-ene in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out at controlled temperatures to prevent over-chlorination and to achieve high yields .
化学反应分析
Types of Reactions
5-Chloro-pent-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) to form dihalides.
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form alcohols.
Elimination Reactions: It can undergo elimination reactions to form other alkenes or alkynes.
Common Reagents and Conditions
Addition Reactions: Typically involve halogens like bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4).
Substitution Reactions: Often use nucleophiles like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Elimination Reactions: Require strong bases like potassium hydroxide (KOH) under reflux conditions.
Major Products Formed
Addition Reactions: Vicinal dihalides (e.g., 5,5-dibromo-pentane).
Substitution Reactions: Alcohols (e.g., 5-hydroxy-pent-2-ene).
Elimination Reactions: Other alkenes or alkynes depending on the reaction conditions.
科学研究应用
5-Chloro-pent-2-ene is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-pent-2-ene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in various chemical processes .
相似化合物的比较
Similar Compounds
2-Pentene, 5-chloro-: A stereoisomer of 5-Chloro-pent-2-ene with similar reactivity but different spatial arrangement of atoms.
5-Chloro-2-pentanone: A ketone derivative with different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in both laboratory and industrial settings .
属性
分子式 |
C5H9Cl |
|---|---|
分子量 |
104.58 g/mol |
IUPAC 名称 |
5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |
InChI 键 |
QTRJVMJEBVLXOK-UHFFFAOYSA-N |
规范 SMILES |
CC=CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



